molecular formula C8H15NO B13474707 5-cyclobutylpyrrolidin-3-ol, Mixture of diastereomers

5-cyclobutylpyrrolidin-3-ol, Mixture of diastereomers

Cat. No.: B13474707
M. Wt: 141.21 g/mol
InChI Key: NIDYLFCJRMCHGK-UHFFFAOYSA-N
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Description

5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, is an organic compound that features a pyrrolidine ring substituted with a cyclobutyl group and a hydroxyl group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical properties, such as melting points, boiling points, and densities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cyclobutyl-substituted amine with a suitable aldehyde or ketone, followed by reduction to form the pyrrolidine ring. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The separation of diastereomers can be achieved through techniques such as chromatography or recrystallization, which exploit the different physical properties of the diastereomers .

Chemical Reactions Analysis

Types of Reactions

5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclobutylpyrrolidinone, while reduction can produce cyclobutylpyrrolidine .

Scientific Research Applications

5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl group can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, is unique due to its specific combination of functional groups and stereochemistry. The presence of both a cyclobutyl group and a hydroxyl group, along with the mixture of diastereomers, gives it distinct physical and chemical properties that can be exploited in various applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-cyclobutylpyrrolidin-3-ol

InChI

InChI=1S/C8H15NO/c10-7-4-8(9-5-7)6-2-1-3-6/h6-10H,1-5H2

InChI Key

NIDYLFCJRMCHGK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CC(CN2)O

Origin of Product

United States

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